![molecular formula C16H21NO2 B14623060 Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- CAS No. 56098-70-5](/img/structure/B14623060.png)
Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- is a chemical compound known for its unique structure, which includes a fused bicyclic system containing both nitrogen and oxygen atoms. This compound is of interest in various fields due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted phenylmethanone with an octahydro-pyrido-oxazepine derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying biological interactions and potential pharmacological effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems, making it of interest in neuropharmacology.
Vergleich Mit ähnlichen Verbindungen
Quetiapine: An antipsychotic drug with a similar tricyclic structure.
Loxapine: Another antipsychotic with a related chemical framework.
Amoxapine: An antidepressant that shares structural similarities.
Uniqueness: Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl- is unique due to its specific bicyclic structure, which imparts distinct chemical and pharmacological properties
Eigenschaften
CAS-Nummer |
56098-70-5 |
|---|---|
Molekularformel |
C16H21NO2 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[2,1-c][1,4]oxazepin-4-yl(phenyl)methanone |
InChI |
InChI=1S/C16H21NO2/c18-16(13-6-2-1-3-7-13)14-10-17-9-5-4-8-15(17)12-19-11-14/h1-3,6-7,14-15H,4-5,8-12H2 |
InChI-Schlüssel |
IUZAWKLORMXXLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CC(COCC2C1)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


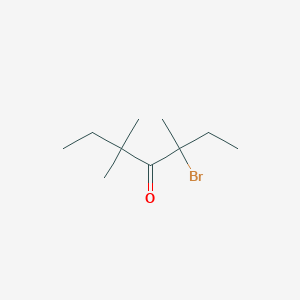

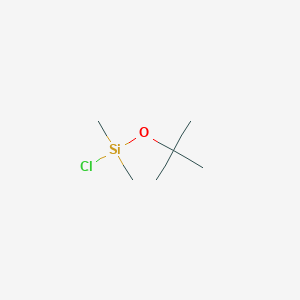
![N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14622987.png)

![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)
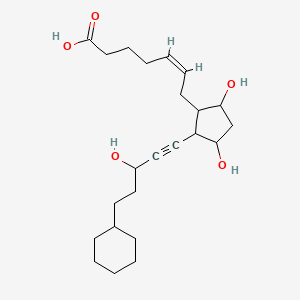
![4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622999.png)
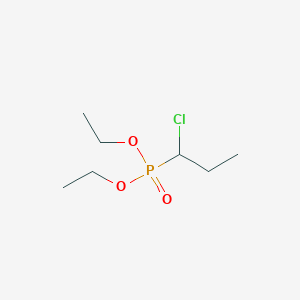
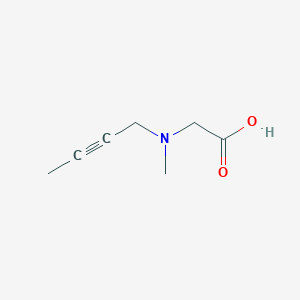

![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)


